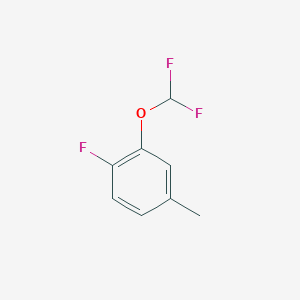

2-(Difluoromethoxy)-1-fluoro-4-methyl-benzene

Description

2-(Difluoromethoxy)-1-fluoro-4-methyl-benzene is a fluorinated aromatic compound characterized by a benzene ring substituted with a difluoromethoxy group (-OCF₂) at position 2, a fluorine atom at position 1, and a methyl group (-CH₃) at position 4. This structure confers unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical synthesis. The difluoromethoxy group enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, while the fluorine atom at position 1 and methyl group at position 4 modulate reactivity and regioselectivity in further chemical transformations .

Properties

IUPAC Name |

2-(difluoromethoxy)-1-fluoro-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O/c1-5-2-3-6(9)7(4-5)12-8(10)11/h2-4,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABDBTECWTKULRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

2-(Difluoromethoxy)-1-fluoro-4-methyl-benzene is being explored as a potential drug candidate due to its unique electronic properties. Its structure allows for interactions with various biological targets, making it suitable for the development of pharmaceuticals targeting specific enzymes or receptors. The difluoromethoxy group enhances lipophilicity and bioavailability, which are critical for drug efficacy.

Case Study:

Recent studies have shown that derivatives of this compound can inhibit specific enzymes linked to diseases such as cancer and diabetes. For instance, compounds featuring difluoromethoxy groups have demonstrated promising results in binding affinity assays against targeted proteins involved in these conditions.

Agricultural Chemistry

The compound is also being investigated for its applications in agricultural chemistry. Its unique properties may contribute to the development of new agrochemicals that can enhance crop protection and yield.

Potential Applications:

- Development of novel insecticides or herbicides.

- Formulation of plant growth regulators that improve stress resistance.

Materials Science

In materials science, this compound is utilized in the synthesis of advanced materials with unique electronic or optical properties. The incorporation of fluorinated compounds often leads to enhanced stability and performance in various applications.

Applications:

- Production of high-performance polymers.

- Development of coatings with improved chemical resistance.

Mechanism of Action

The mechanism by which 2-(Difluoromethoxy)-1-fluoro-4-methyl-benzene exerts its effects involves its interaction with molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules.

Pathways Involved: It can modulate biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key Compounds for Comparison

| Compound Name | Substituents (Positions) | Molecular Formula | CAS Number | Key Features |

|---|---|---|---|---|

| 2-(Difluoromethoxy)-1-fluoro-4-methyl-benzene | -OCF₂ (2), -F (1), -CH₃ (4) | C₈H₇F₃O | Not explicitly listed | Balanced lipophilicity, metabolic stability |

| 4-(Difluoromethyl)-2-fluoro-1-methylbenzene | -CF₂H (4), -F (2), -CH₃ (1) | C₈H₇F₃ | 1214334-21-0 | Difluoromethyl group enhances electron-withdrawing effects |

| 2-Chloro-3-(difluoromethoxy)-4-iodo-1-methylbenzene | -Cl (2), -OCF₂ (3), -I (4), -CH₃ (1) | C₈H₆ClF₂IO | 2385706-45-4 | Heavy halogens (Cl, I) increase molecular weight and reactivity |

| 4-Bromo-1-(difluoromethoxy)-2-fluorobenzene | -Br (4), -OCF₂ (1), -F (2) | C₇H₄BrF₃O | Not explicitly listed | Bromine as a leaving group enables cross-coupling reactions |

Physicochemical Properties

Electron Effects :

- The difluoromethoxy group (-OCF₂) in the target compound is strongly electron-withdrawing, deactivating the benzene ring toward electrophilic substitution. In contrast, the methyl group (-CH₃) at position 4 donates electrons locally, creating regioselective reactivity .

- Comparatively, 4-(Difluoromethyl)-2-fluoro-1-methylbenzene lacks the ether oxygen, leading to reduced polarity but similar electron-withdrawing effects from the -CF₂H group .

- Molecular Weight and Stability: The presence of iodine in 2-Chloro-3-(difluoromethoxy)-4-iodo-1-methylbenzene increases molecular weight (318.49 g/mol) and may reduce volatility compared to the target compound (~178 g/mol estimated) .

Biological Activity

2-(Difluoromethoxy)-1-fluoro-4-methyl-benzene, also known as a difluoromethylated aromatic compound, has garnered attention in medicinal chemistry due to its potential biological activities. Its structure, characterized by the presence of fluorine atoms, suggests possible interactions with various biological targets, making it a candidate for further investigation in therapeutic applications.

The biological activity of this compound is primarily linked to its ability to interact with specific molecular targets, such as enzymes and receptors. Similar compounds have demonstrated actions against Mycobacterium tuberculosis , indicating a potential for antimicrobial properties. The mode of action typically involves:

- Inhibition of bacterial growth : By interfering with cell wall synthesis and other critical biochemical pathways.

- Interaction with enzymes : This compound may inhibit enzymes involved in oxidative stress responses and metabolic pathways, thereby affecting cellular functions .

Pharmacokinetics

Research on related compounds indicates that they are generally well-absorbed and distributed throughout the body, undergoing metabolism primarily in the liver and excretion through urine. The pharmacokinetic profile suggests that this compound could exhibit similar behaviors, influencing its efficacy and safety in biological systems .

This compound's biochemical properties are significant for its biological activity:

- Lipophilicity : The presence of difluoromethoxy groups enhances lipophilicity compared to non-fluorinated analogs, potentially affecting absorption and distribution .

- Enzyme Interaction : It has been shown to modulate the activity of key signaling proteins involved in stress responses and apoptosis, which can lead to altered gene expression patterns .

Case Studies and Research Findings

Several studies have provided insights into the biological effects of this compound:

Antimicrobial Activity

A study indicated that similar difluoromethylated compounds exhibited significant activity against Mycobacterium tuberculosis , suggesting that this compound may also possess similar antimicrobial properties .

Cellular Effects

Research has demonstrated that this compound can influence various cell types:

- Cell Viability : In laboratory settings, it was observed to affect cell viability and induce apoptosis at higher concentrations while promoting antioxidant defenses at lower doses .

- Inflammation Modulation : It has been shown to reduce inflammatory markers in animal models, indicating potential therapeutic applications in inflammatory diseases .

Dosage Effects in Animal Models

The effects of this compound vary significantly with dosage:

- Low Doses : Beneficial effects such as reduced inflammation and enhanced antioxidant defenses.

- High Doses : Toxic effects leading to cellular damage and apoptosis .

Metabolic Pathways

The compound is likely involved in several metabolic pathways, being metabolized by cytochrome P450 enzymes. This metabolism can lead to the formation of various metabolites that may further interact with other metabolic enzymes, influencing overall cellular metabolism .

Summary Table of Biological Activity

| Biological Activity | Description |

|---|---|

| Antimicrobial | Potential activity against Mycobacterium tuberculosis |

| Cell Viability | Dose-dependent effects on cell survival; promotes apoptosis at high doses |

| Inflammation | Reduces inflammatory markers in animal models |

| Metabolism | Metabolized by cytochrome P450; impacts metabolic pathways |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.